molecular formula C16H19FN4O B12228598 5-Fluoro-2-({1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine

5-Fluoro-2-({1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B12228598
M. Wt: 302.35 g/mol
InChI Key: ZLIDAPBFXYGZNN-UHFFFAOYSA-N
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Description

5-Fluoro-2-({1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine is a synthetic organic compound that belongs to the class of fluorinated pyrimidines. This compound is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring and a piperidine moiety linked through an ether bond. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-({1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This involves the reaction of 6-methylpyridine with formaldehyde and hydrogen cyanide to form the corresponding nitrile, followed by reduction to yield the piperidine derivative.

    Coupling with Pyrimidine: The piperidine intermediate is then coupled with 5-fluoropyrimidine through a nucleophilic substitution reaction. This step requires the use of a strong base, such as sodium hydride, to deprotonate the piperidine nitrogen, facilitating the nucleophilic attack on the pyrimidine ring.

    Ether Formation: The final step involves the formation of the ether bond between the piperidine and pyrimidine moieties. This is achieved by reacting the piperidine intermediate with 5-fluoropyrimidine in the presence of a suitable catalyst, such as palladium on carbon, under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-({1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the pyrimidine ring or the piperidine moiety.

    Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, sodium hydride, and dimethylformamide.

Major Products Formed

    Oxidation: N-oxides, hydroxylated derivatives.

    Reduction: Reduced pyrimidine or piperidine derivatives.

    Substitution: Amino or thiol-substituted pyrimidine derivatives.

Scientific Research Applications

5-Fluoro-2-({1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential as a bioactive molecule, particularly in the modulation of enzyme activity and protein interactions.

    Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and neurological disorders. Its fluorinated nature enhances its metabolic stability and bioavailability.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-({1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The piperidine moiety contributes to the overall molecular stability and facilitates the compound’s penetration into biological membranes. The exact pathways and molecular targets vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar chemical properties but lacking the piperidine moiety.

    5-Fluorouracil: A well-known fluorinated pyrimidine used in cancer therapy, differing in its structure and therapeutic application.

    6-Fluoro-3-pyridylmethylamine: Another fluorinated compound with a different substitution pattern on the pyridine ring.

Uniqueness

5-Fluoro-2-({1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine is unique due to its combination of a fluorinated pyrimidine ring and a piperidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications. Its enhanced stability, binding affinity, and bioavailability set it apart from other similar compounds.

Properties

Molecular Formula

C16H19FN4O

Molecular Weight

302.35 g/mol

IUPAC Name

5-fluoro-2-[1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl]oxypyrimidine

InChI

InChI=1S/C16H19FN4O/c1-12-3-2-4-14(20-12)11-21-7-5-15(6-8-21)22-16-18-9-13(17)10-19-16/h2-4,9-10,15H,5-8,11H2,1H3

InChI Key

ZLIDAPBFXYGZNN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CN2CCC(CC2)OC3=NC=C(C=N3)F

Origin of Product

United States

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